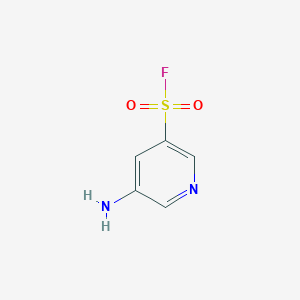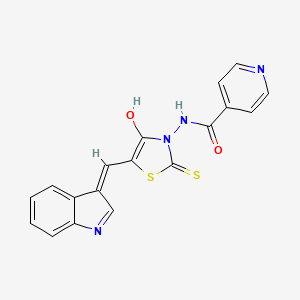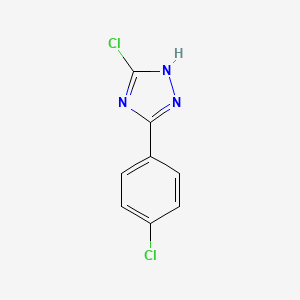
2-Methyl-6-trifluoromethylbenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-trifluoromethylbenzyl bromide is a chemical compound with the molecular formula C9H8BrF3 . It is used in various chemical reactions and has a molecular weight of 253.06 .
Molecular Structure Analysis
The molecular structure of 2-Methyl-6-trifluoromethylbenzyl bromide consists of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 3 fluorine atoms . The exact structure can be found in the MOL file provided by chemical databases .Physical And Chemical Properties Analysis
2-Methyl-6-trifluoromethylbenzyl bromide has a molecular weight of 253.06 . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Radical-Scavenging Activity of Brominated Compounds
Research on marine red algae has led to the identification of highly brominated mono- and bis-phenols with significant radical-scavenging activity. Although not directly linked to 2-Methyl-6-trifluoromethylbenzyl bromide, this study highlights the potential utility of brominated compounds in developing antioxidants. The newly characterized compounds showed potent activity, suggesting that bromination, as seen in 2-Methyl-6-trifluoromethylbenzyl bromide, could play a crucial role in enhancing the radical-scavenging properties of chemical entities (Xiao-Juan Duan, Xiao‐Ming Li, Bin‐Gui Wang, 2007).
Photochemistry and Solvolytic Reactivity
The photochemistry of benzyl compounds with various leaving groups has been studied, revealing insights into the generation and reactivity of cyclic and acyclic derivatives. This research could inform the use of 2-Methyl-6-trifluoromethylbenzyl bromide in synthetic chemistry, particularly in the context of generating specific organic structures through photochemical processes (DeCosta, Howell, Pincock, Rifai, 2000).
Ionic Liquid Crystals Based on Imidazolium Salts
The synthesis of new ionic liquid crystals demonstrates the versatility of bromide compounds in forming salts with various anions through anion metathesis. This research could suggest applications for 2-Methyl-6-trifluoromethylbenzyl bromide in the development of new materials with unique mesomorphic and electrochemical properties (W. Dobbs, L. Douce, L. Allouche, A. Louati, F. Malbosc, R. Welter, 2006).
Derivatization Agent in Chromatography and Mass Spectrometry
Pentafluorobenzyl bromide's utility as a derivatization agent in analytical chemistry points to a broader application area for bromide compounds, including 2-Methyl-6-trifluoromethylbenzyl bromide. These compounds can form derivatives with various analytes, enhancing their detectability and measurement accuracy in complex biological samples (D. Tsikas, 2017).
Catalyst for Organic Substrate Bromination
Research on selenoxides as catalysts for brominating organic substrates using sodium bromide and hydrogen peroxide showcases the potential for using 2-Methyl-6-trifluoromethylbenzyl bromide in similar catalytic processes. This approach could enable selective and efficient bromination reactions in synthetic organic chemistry (M. Goodman, M. Detty, 2004).
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1-methyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-3-2-4-8(7(6)5-10)9(11,12)13/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHWPKWNMHIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-trifluoromethylbenzyl bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid](/img/structure/B2829346.png)

![2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid](/img/structure/B2829348.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide](/img/structure/B2829350.png)
![8-(sec-butyl)-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2829351.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2829354.png)
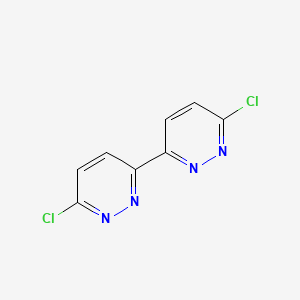
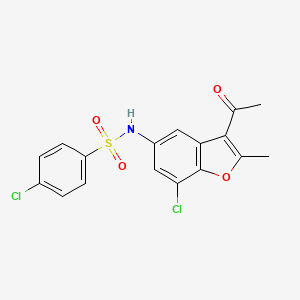
![Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2829358.png)
![3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2829360.png)

